

Application Notes and Protocols for In Vivo Formulation of Ceralasertib

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Compound of Interest

Compound Name: Ceralasertib

Cat. No.: B560106

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, activated in response to replication stress and DNA damage.[1][2] By inhibiting ATR, **Ceralasertib** disrupts cell-cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with high levels of replication stress or defects in other DDR pathways, such as those with ATM loss.[2] These application notes provide detailed protocols for the in vivo formulation of **Ceralasertib** for preclinical research, along with a summary of its mechanism of action and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[3] ATR is a key regulator of the cellular response to DNA replication stress. When replication forks stall, ATR is activated and phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1).[1][2] This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and fork stabilization.[1] In cancer cells with high intrinsic replication stress due to oncogene activation or loss of tumor suppressors, inhibition of ATR by **Ceralasertib** prevents this protective response.[2] The unresolved DNA damage leads to mitotic catastrophe and cell death.



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Quantitative Data for In Vivo Formulation

The following table summarizes key parameters for the in vivo formulation of **Ceralasertib**. It is crucial to note that solubility can be affected by the purity of the compound and the specific formulation components used.

Parameter	Value	Vehicle/Solvent	Notes
Solubility in DMSO	≥ 250 mg/mL (606.05 mM)	Dimethyl sulfoxide	Sonication may be required.[4]
Solubility in Ethanol	39 mg/mL (94.54 mM)	Ethanol	Sonication is recommended.[4]
Aqueous Solubility	High	Water	Ceralasertib has high aqueous solubility.
Oral Bioavailability	Orally bioavailable	N/A	Ceralasertib is designed for oral administration.
Recommended Dose (preclinical)	25-50 mg/kg	Varies by study	Dosing is dependent on the animal model and experimental design.[5]
Plasma Half-life (human)	12-16 hours	N/A	[6]

Experimental Protocols

Below are detailed protocols for the preparation of **Ceralasertib** formulations for in vivo studies. The choice of vehicle will depend on the route of administration and the specific experimental requirements.

Protocol 1: Formulation for Oral Gavage (Suspension)

This protocol is suitable for creating a homogenous suspension for oral administration.

- Materials:
 - **Ceralasertib** powder
 - Dimethyl sulfoxide (DMSO)
 - Propylene glycol
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Sonicator (optional)
- Procedure:
 - Weigh the required amount of **Ceralasertib** powder in a sterile microcentrifuge tube.
 - Dissolve the **Ceralasertib** in DMSO to create a stock solution (e.g., 25 mg/mL or 50 mg/mL).^[5]
 - Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.
 - For a final dosing solution, dilute the DMSO stock solution 1:5 with propylene glycol.^[5] For example, to prepare 1 mL of a 5 mg/mL dosing solution from a 25 mg/mL stock, add 200 µL of the stock to 800 µL of propylene glycol.
 - Vortex the final solution vigorously before each administration to ensure a uniform suspension.

Protocol 2: Formulation for Oral Gavage (Solution with Co-solvents)

This protocol is designed to create a clear solution for oral administration, which may improve absorption.

- Materials:
 - **Ceralasertib** powder
 - Dimethyl sulfoxide (DMSO)
 - PEG300 (Polyethylene glycol 300)
 - Tween 80 (Polysorbate 80)
 - Saline (0.9% NaCl)
 - Sterile tubes
 - Vortex mixer
- Procedure:
 - Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[\[4\]](#)
 - Weigh the desired amount of **Ceralasertib** powder.
 - Add the vehicle to the **Ceralasertib** powder to achieve the target concentration (e.g., 7.6 mg/mL).[\[4\]](#)
 - Vortex the mixture until the **Ceralasertib** is completely dissolved, resulting in a clear solution.

Protocol 3: Formulation for Intraperitoneal Injection

While **Ceralasertib** is orally bioavailable, some experimental designs may require intraperitoneal injection.

- Materials:
 - **Ceralasertib** powder
 - Dimethyl sulfoxide (DMSO)
 - PEG300 (Polyethylene glycol 300)
 - Saline (0.9% NaCl)
 - Sterile tubes
 - Vortex mixer
 - Ultrasonic bath
- Procedure:
 - Prepare the vehicle by mixing 50% PEG300 and 50% saline.
 - Weigh the required amount of **Ceralasertib**.
 - First, dissolve the **Ceralasertib** in a minimal amount of DMSO.
 - Add the PEG300/saline vehicle to the dissolved **Ceralasertib** to reach the final desired concentration and volume.
 - Use an ultrasonic bath to ensure the solution is clear and homogenous. A final concentration of up to 10 mg/mL should be achievable.^[7]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study using **Ceralasertib**.

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Disclaimer: These protocols are intended for research purposes only. The specific formulation and dosage of **Ceralasertib** should be optimized for each experimental model and study design. It is essential to consult relevant literature and adhere to all institutional and governmental regulations regarding animal research.

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